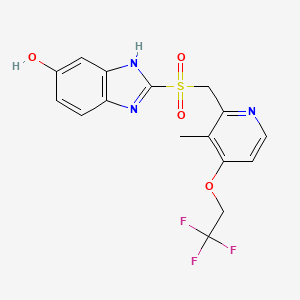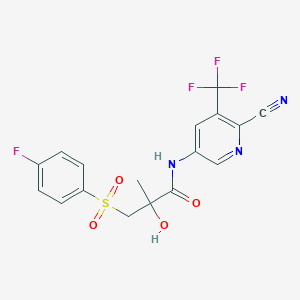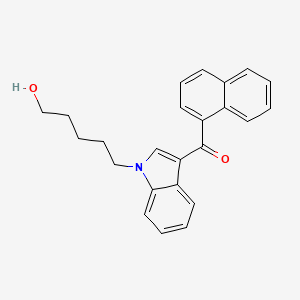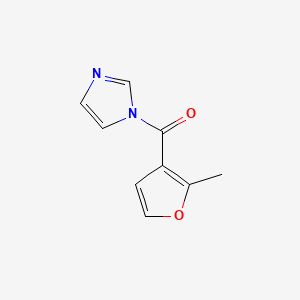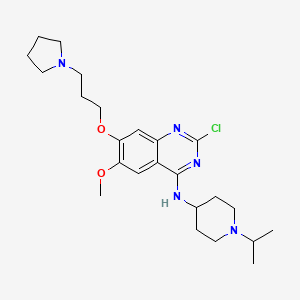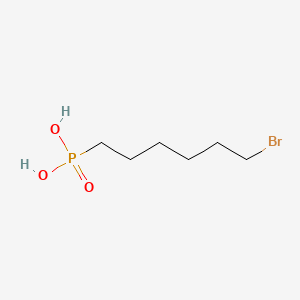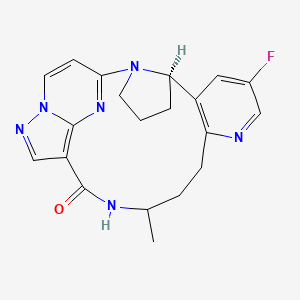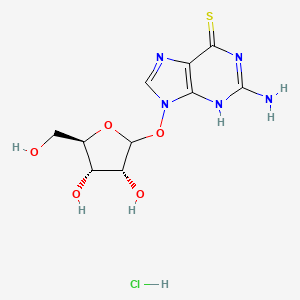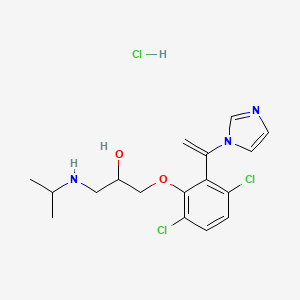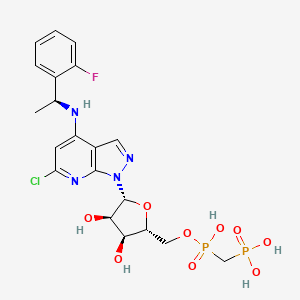
AB-680
Overview
Description
AB680, also known as quemliclustat, is a novel and potent small-molecule inhibitor of the enzyme CD73 (ecto-5’-nucleotidase). CD73 is responsible for the conversion of extracellular adenosine monophosphate to adenosine, a molecule that plays a significant role in immune suppression within the tumor microenvironment. By inhibiting CD73, AB680 aims to restore immune functionality and enhance antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB680 involves a traditional medicinal chemistry optimization campaign. The process begins with pharmacophore mapping based on the crystal structure of human CD73 in complex with alpha, beta-methylene-adenosine diphosphate. Preliminary structure-activity relationships of N6-substituted derivatives are explored to identify potent inhibitors .
Industrial Production Methods: The industrial production of AB680 is currently under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The compound is being evaluated in preclinical and clinical trials to determine its efficacy and safety for potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: AB680 primarily undergoes inhibition reactions with the enzyme CD73. It is a reversible, slow-onset competitive inhibitor, meaning it binds to the active site of CD73 and prevents the conversion of adenosine monophosphate to adenosine .
Common Reagents and Conditions: The synthesis of AB680 involves the use of various reagents, including alpha, beta-methylene-adenosine diphosphate and N6-substituted derivatives. The reaction conditions are optimized to achieve high potency and selectivity for CD73 inhibition .
Major Products Formed: The major product formed from the reaction of AB680 with CD73 is the inhibition of the enzyme’s activity, leading to a decrease in the production of adenosine in the tumor microenvironment .
Scientific Research Applications
AB680 has significant scientific research applications, particularly in the field of cancer immunotherapy. By inhibiting CD73, AB680 aims to enhance the antitumor activity of immune checkpoint blockers, such as anti-PD-1 antibodies. This combination therapy has shown promising results in preclinical models, leading to increased T-cell activation and improved antitumor responses .
The compound’s ability to modulate the immune response makes it a valuable tool for studying various immune-related disorders .
Mechanism of Action
AB680 exerts its effects by inhibiting the enzymatic activity of CD73. CD73 converts extracellular adenosine monophosphate to adenosine, a molecule that suppresses immune function by inhibiting T-cell and natural killer cell activation. By blocking this pathway, AB680 restores T-cell proliferation, cytokine secretion, and cytotoxicity, thereby enhancing the immune response against tumors .
The molecular targets of AB680 include the active site of CD73, where it binds competitively to prevent the conversion of adenosine monophosphate to adenosine. This inhibition leads to a reduction in adenosine levels in the tumor microenvironment, thereby alleviating immune suppression and promoting antitumor immunity .
Comparison with Similar Compounds
Adenosine 5’-monophosphate-activated protein kinase (AMPK) inhibitors: These compounds also target adenosine-related pathways but have different mechanisms of action and therapeutic applications.
CD39 inhibitors: CD39 is another ecto-nucleotidase involved in the conversion of adenosine triphosphate to adenosine monophosphate.
AB680’s unique combination of high potency, selectivity, and favorable pharmacokinetic properties makes it a promising candidate for further development in cancer immunotherapy and other immune-related disorders .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLCAMJNGIULC-KCVUFLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105904-82-1 | |
| Record name | Quemliclustat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2105904821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUEMLICLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6K8WSV73A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




